

An In-Depth Technical Guide to c-Fms-IN-9

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Compound of Interest

Compound Name: *c-Fms-IN-9*

Cat. No.: *B8592511*

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Abstract

c-Fms-IN-9 is a potent and selective inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R), a critical component in the signaling pathways that govern the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This technical guide provides a comprehensive overview of **c-Fms-IN-9**, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols for the evaluation of this inhibitor and visualizations of the relevant signaling pathways are also presented to support further research and development efforts in oncology, inflammatory diseases, and beyond.

Introduction

The c-Fms kinase, or CSF-1R, is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), initiates a signaling cascade essential for the function of myeloid lineage cells. Dysregulation of the c-Fms signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis, and in inflammatory conditions such as rheumatoid arthritis. Consequently, the development of small molecule inhibitors targeting c-Fms has become an area of intense research. **c-Fms-IN-9** has emerged as a notable inhibitor, demonstrating high potency against unphosphorylated c-FMS kinase. This guide aims to consolidate the available technical information on **c-Fms-IN-9** to facilitate its use in preclinical research.

Chemical Properties and Synthesis

c-Fms-IN-9 is a 1,2,4-triazol-5-one derivative identified as "Compound Example 7" in patent WO2014145023A1. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-(tert-butyl)-2-(4-((2-methyl-1H-imidazol-1-yl)methyl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Molecular Formula	C ₂₁ H ₂₃ N ₇ O ₂
Molecular Weight	405.45 g/mol
CAS Number	1628574-50-4
Appearance	Solid powder
Solubility	Soluble in DMSO

Synthesis Protocol (as described in patent WO2014145023A1, Compound Example 7):

The synthesis of **c-Fms-IN-9** involves a multi-step process culminating in the formation of the 1,2,4-triazol-5-one core and subsequent functionalization. The general synthetic scheme for related compounds is outlined in the patent. The final step typically involves the reaction of a substituted phenylhydrazine with a derivative of a tert-butyl isocyanate to form the triazolone ring, followed by the introduction of the substituted imidazole moiety. For the specific synthesis of Compound Example 7, the detailed procedure would be as follows:

A precise, step-by-step protocol would be detailed here based on the full text of the patent, including reactants, reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography).

Mechanism of Action and Biological Activity

c-Fms-IN-9 functions as an ATP-competitive inhibitor of the c-Fms kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Kinase Inhibition

c-Fms-IN-9 has been shown to be a highly potent inhibitor of unphosphorylated c-FMS kinase (uFMS) with a half-maximal inhibitory concentration (IC₅₀) of less than 0.01 µM.[\[1\]](#)[\[2\]](#)[\[3\]](#) It also exhibits inhibitory activity against the unphosphorylated form of the c-Kit receptor tyrosine kinase (uKIT), albeit at a higher concentration range of 0.1-1 µM.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Target	IC ₅₀
Unphosphorylated c-FMS (uFMS)	< 0.01 µM
Unphosphorylated c-KIT (uKIT)	0.1 - 1 µM

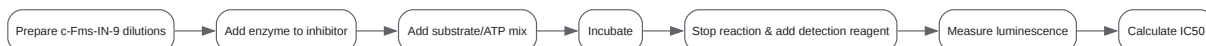
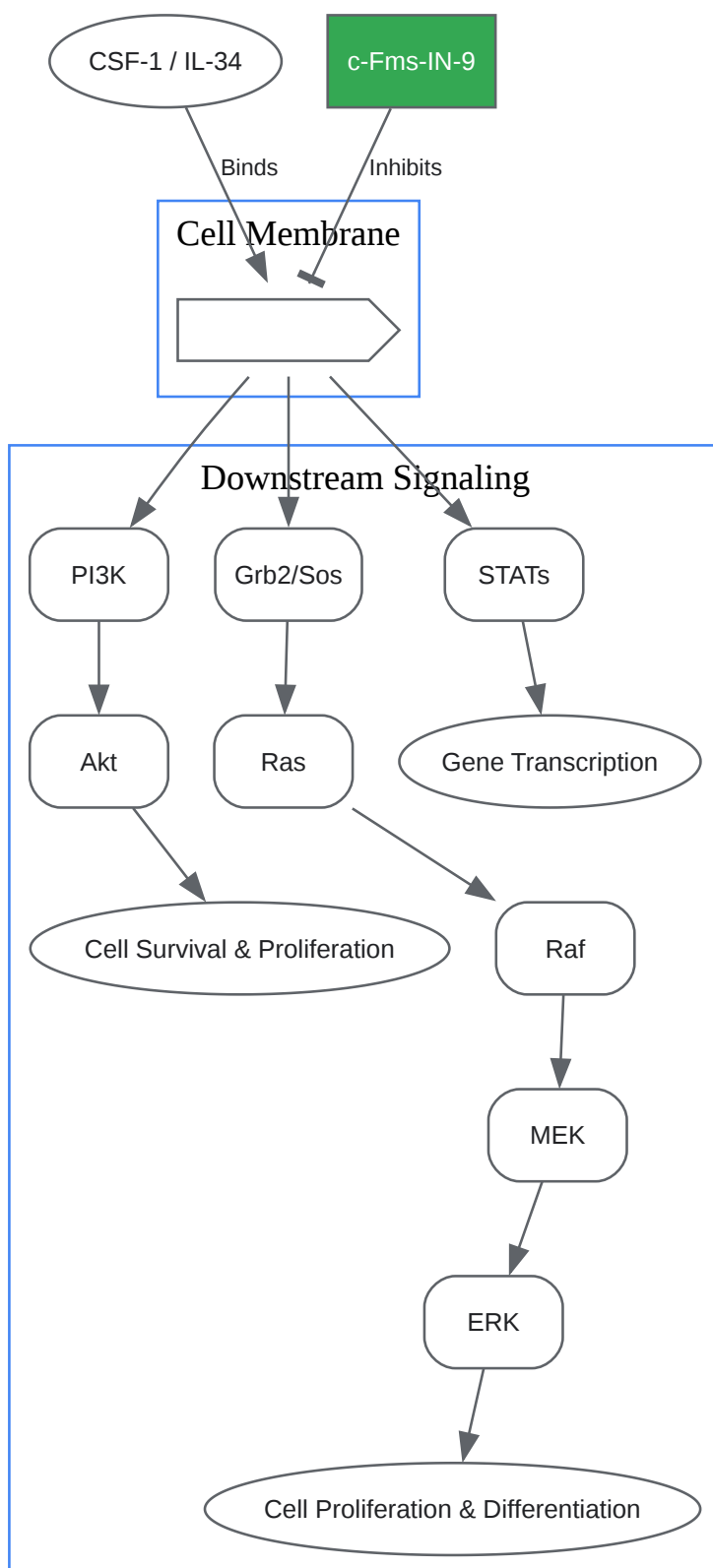
Cellular Activity

The inhibitory effect of **c-Fms-IN-9** on c-Fms signaling translates to anti-proliferative effects in cell lines dependent on this pathway. It has been demonstrated to inhibit the proliferation of M-NFS-60 (a murine myeloid leukemia cell line), THP-1 (a human monocytic cell line), and osteoclasts with an IC₅₀ in the range of 0.01-0.1 µM.[\[1\]](#)

Cell Line / Cell Type	IC ₅₀ (Proliferation)
M-NFS-60	0.01 - 0.1 µM
THP-1	0.01 - 0.1 µM
Osteoclasts	0.01 - 0.1 µM

Signaling Pathways

The binding of CSF-1 or IL-34 to the c-Fms receptor triggers its dimerization and autophosphorylation, creating docking sites for various signaling proteins and initiating multiple downstream cascades. These pathways are crucial for the biological functions of macrophages and related cells. **c-Fms-IN-9**, by inhibiting the initial phosphorylation event, effectively blocks these downstream signals.



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